2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of optimized synthetic routes that ensure high yield and purity. The process typically includes the preparation of key intermediates, followed by coupling reactions and purification steps. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine and methyl groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chlorine atom at the 2-position.
2-Chloro-5-methyl-[1,1’-biphenyl]: Lacks the aldehyde group at the 4-position.
Uniqueness
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and methyl groups, along with the aldehyde functionality, allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C14H11ClO |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-7-13(11-5-3-2-4-6-11)14(15)8-12(10)9-16/h2-9H,1H3 |
InChI Key |
DAUYIZMZHCZQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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